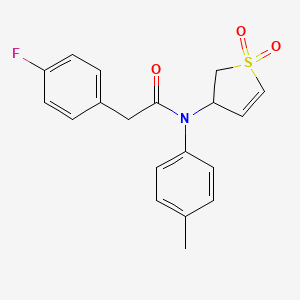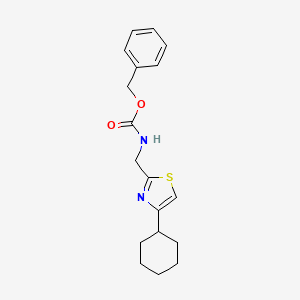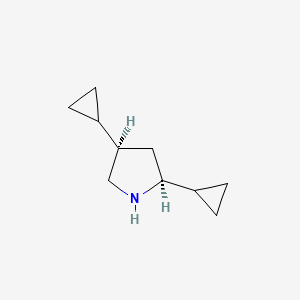![molecular formula C26H32N4O2 B2399721 N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574628-96-8](/img/structure/B2399721.png)
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of organic compounds that have been studied for their diverse chemical and biological properties . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Applications De Recherche Scientifique
Analgesic Properties
The compound has been investigated for its analgesic properties. Researchers have explored its potential as a pain-relieving agent, particularly in the context of neuropathic pain. Given the limitations and side effects associated with traditional opioids like morphine, novel compounds like this one are being studied to develop more effective and safer analgesics .
Neuropharmacology and Opioid Receptor Modulation
The compound’s structure suggests that it may interact with opioid receptors. Investigating its binding affinity and selectivity for specific receptor subtypes (such as μ, δ, and κ receptors) could provide insights into its potential as an opioid-based therapeutic agent. Understanding its mechanism of action at the molecular level is crucial for drug development .
Antitumor Activity
Quinazoline derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, including their ability to inhibit cell proliferation and induce apoptosis. Investigating the antitumor potential of this compound could lead to the development of novel chemotherapeutic agents .
Structure-Activity Relationship (SAR) Studies
By modifying the substituents on the quinazoline ring and the piperidine moiety, researchers can perform SAR studies to optimize the compound’s pharmacological properties. Understanding how specific structural features impact its activity can guide further drug design and synthesis .
Metabolic Stability and Pharmacokinetics
Assessing the compound’s metabolic stability, bioavailability, and pharmacokinetic profile is essential for drug development. Researchers can investigate its half-life, tissue distribution, and potential interactions with drug-metabolizing enzymes. Such studies inform dosing regimens and safety profiles .
Computational Modeling and Docking Studies
Using computational tools, researchers can predict the compound’s binding affinity to specific protein targets (e.g., opioid receptors). Molecular docking simulations can provide insights into its interactions with receptor binding sites, aiding in rational drug design .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a screening library for CNS targets , suggesting potential activity in the central nervous system.
Pharmacokinetics
Some of its chemical and physical properties have been reported . The compound has a molecular weight of 430.55, a partition coefficient (logP) of 2.684, and a distribution coefficient (logD) of 1.239 . It has a water solubility (LogSw) of -3.48 . These properties can impact the compound’s bioavailability and pharmacokinetics.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-28-23-17-20(10-11-22(23)26(32)30-14-6-5-9-24(28)30)25(31)27-21-12-15-29(16-13-21)18-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21,24H,5-6,9,12-16,18H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSVNVVRASHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)

![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)
